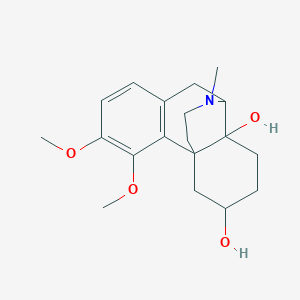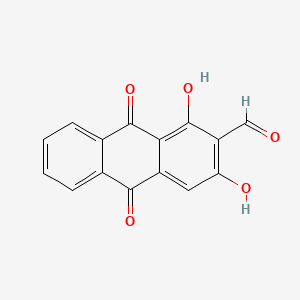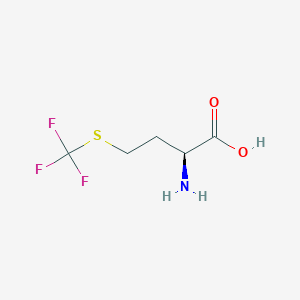
Oxymethebanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxymethebanol, also known as drotebanol, is a morphinan derivative that acts as an opioid agonist. It was invented by the Sankyo Company in Japan during the 1970s. This compound is synthesized from thebaine and has powerful antitussive (cough suppressant) effects, being around ten times more potent than codeine in producing this effect . It also has analgesic effects several times stronger than codeine but weaker than morphine .
准备方法
Oxymethebanol is synthesized from thebaine, an opiate alkaloid. The synthetic route involves several steps, including the methylation of thebaine to produce 14-hydroxydihydro-6 beta-thebainol-4-methylether . The reaction conditions typically involve the use of strong acids and bases to facilitate the methylation and hydroxylation processes. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring the purity and consistency of the final product.
化学反应分析
Oxymethebanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: This reaction involves replacing one functional group with another, such as the methoxy groups being replaced by hydroxyl groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Oxymethebanol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: Researchers use this compound to study the effects of opioids on the central nervous system and to understand the mechanisms of opioid addiction and dependence.
Medicine: this compound’s potent antitussive and analgesic properties make it a subject of interest in developing new cough suppressants and pain relievers.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications and for quality control purposes.
作用机制
Oxymethebanol exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord . These receptors are part of the endogenous opioid system, which plays a crucial role in modulating pain perception, stress response, and emotional state. When this compound binds to these receptors, it mimics the action of natural pain-relieving peptides like endorphins, leading to pain relief and a sense of euphoria . This high affinity for the mu-opioid receptors explains its potent analgesic effects but also means it can lead to significant central nervous system depression .
相似化合物的比较
Oxymethebanol is similar to other opioid compounds such as codeine, morphine, and thebaine. it is unique in its potency as an antitussive agent, being around ten times more potent than codeine . Unlike morphine, this compound has a lower potential for physical dependence and addiction . Similar compounds include:
Codeine: A less potent opioid used primarily for its analgesic and antitussive properties.
Morphine: A more potent opioid used for severe pain management.
Thebaine: An opiate alkaloid used as a precursor in the synthesis of various opioids, including this compound.
属性
分子式 |
C19H27NO4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3 |
InChI 键 |
LCAHPIFLPICNRW-UHFFFAOYSA-N |
SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
规范 SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |
同义词 |
14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)









![methyl 2-[(2-aminoethyl)sulfanyl]acetate hydrochloride](/img/structure/B1219618.png)


